N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine
Overview
Description
N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine is a chemical compound that belongs to the class of tertiary amines. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields such as medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Dimethyl[2-(piperidin-4-yloxy)ethyl]amine is a derivative of piperidine . Piperidine-containing compounds are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
As a derivative of piperidine, it may share some of the interactions that piperidine-based compounds have with their targets .
Biochemical Pathways
Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that they may interact with a wide range of biochemical pathways.
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its bioavailability.
Result of Action
As a derivative of piperidine, it may share some of the effects that piperidine-based compounds have on cells and molecules .
Action Environment
As a liquid at room temperature , its stability and efficacy may be influenced by factors such as temperature and storage conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine typically involves the reaction of piperidine derivatives with dimethylamine. One common method includes the reaction of 4-hydroxypiperidine with 2-chloroethyl dimethylamine under basic conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines. Substitution reactions result in various substituted piperidine derivatives .
Scientific Research Applications
N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a ligand in receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-dimethyl-2-(piperidin-4-yloxy)ethanamine is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
N,N-dimethyl-2-piperidin-4-yloxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-11(2)7-8-12-9-3-5-10-6-4-9/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJPWJFJDSFGEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884586-66-7 | |
Record name | dimethyl[2-(piperidin-4-yloxy)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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